molecular formula C21H26N6 B6460853 4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548983-15-7

4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6460853
CAS No.: 2548983-15-7
M. Wt: 362.5 g/mol
InChI Key: XLMVUXLVFSPXRE-UHFFFAOYSA-N
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Description

The compound 4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a pyrimidine derivative featuring a 6-methyl-substituted pyrimidine core, a pyrrolidin-1-yl group at position 2, and a piperazine ring linked to a benzonitrile moiety via a methylene bridge. Pyrimidine derivatives are widely studied for their biological activities, including antiviral, anticancer, and kinase-modulating properties . The benzonitrile group enhances solubility and facilitates interactions with hydrophobic pockets in target proteins, while the piperazine-pyrrolidine-pyrimidine scaffold contributes to conformational flexibility and binding affinity .

Properties

IUPAC Name

4-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-17-14-20(24-21(23-17)27-8-2-3-9-27)26-12-10-25(11-13-26)16-19-6-4-18(15-22)5-7-19/h4-7,14H,2-3,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMVUXLVFSPXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile , known for its complex structure, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C21H28N6
Molecular Weight 380.49 g/mol
LogP 4.2602
Polar Surface Area 49.554 Ų

The compound features a piperazine ring, a pyrimidine moiety, and a benzonitrile structure, which contribute to its diverse biological interactions.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity against hepatitis C virus (HCV). For instance, derivatives of benzonitrile were identified as effective HCV inhibitors with low toxicity and high efficacy in blocking viral replication during the entry stage of infection .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study focusing on related piperazine derivatives showed promising results against various cancer cell lines, indicating that modifications on the piperazine ring can enhance cytotoxic activity . Specifically, compounds with similar structural motifs have demonstrated significant inhibition of cell proliferation in vitro.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Targeting Specific Receptors : The piperazine moiety may interact with neurotransmitter receptors, influencing pathways related to neurological disorders .
  • Inhibition of Viral Entry : The benzonitrile component likely plays a role in disrupting viral entry mechanisms, particularly in HCV infections .
  • Modulation of Cell Signaling Pathways : The pyrimidine ring may affect various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • HCV Inhibition : A study identified a derivative with enhanced antiviral activity (EC50 = 0.022 μM) that effectively blocked HCV replication, highlighting the importance of structural optimization in achieving potent antiviral effects .
  • Cytotoxicity Assessment : Research on related piperazine compounds revealed IC50 values indicating significant cytotoxicity against cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .
  • Neuropharmacological Effects : Compounds with similar piperazine structures have been studied for their effects on neurological conditions, showing potential as muscarinic receptor antagonists which may help in treating disorders like Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For example, derivatives of pyrimidine and piperazine have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer proliferation.

Case Study:
A study published in Cancer Research demonstrated that a related piperazine derivative effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antiviral Properties

Compounds containing pyrimidine and piperazine structures have shown antiviral activity against several viruses, including HIV and influenza. The mechanism often involves interference with viral replication or entry into host cells.

Case Study:
In vitro studies have shown that similar compounds can inhibit viral replication by blocking reverse transcriptase activity in HIV .

CNS Activity

The presence of the piperidine and pyrimidine rings suggests potential neuropharmacological effects. Compounds with these structures are often investigated for their ability to modulate neurotransmitter systems.

Case Study:
Research has indicated that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperazine or pyrimidine rings can significantly influence biological activity.

ModificationEffect on Activity
MethylationIncreases lipophilicity
HalogenationEnhances binding affinity to targets
HydroxylationMay improve solubility

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine Core Modifications

Compound SZ4
  • Structure : 4-((4-(6-(4-Oxospiro[chromane-2,4'-piperidin]-10-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)benzonitrile ().
  • Key Differences :
    • Replaces the pyrrolidin-1-yl group with a spirochromane-piperidine moiety.
    • Uses a sulfonyl linker instead of a methylene bridge between piperazine and benzonitrile.
TF Series (TF2–TF6)
  • Structure: Diarylpyrimidines with amino-linked substituents (). Example: TF2 (4-((4-(4-((4-cyanophenoxy)methyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)amino)benzonitrile).
  • Key Differences :
    • Contains diaryl ether linkages instead of a piperazine-pyrrolidine system.
    • Lacks the 6-methyl group on the pyrimidine core.
  • Functional Data: TF2–TF6 exhibit anti-HIV activity via non-nucleoside reverse transcriptase inhibition, highlighting the importance of benzonitrile and pyrimidine positioning for antiviral efficacy .

Piperazine and Linker Modifications

Compound 27b
  • Structure : 4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}-methyl)benzonitrile succinate ().
  • Key Differences :
    • Incorporates a fluoropiperidine-ethoxy-pyrazine substituent instead of pyrrolidine.
    • Uses a carbonyl linker between piperazine and pyridine.
  • Functional Data : Demonstrates excellent aqueous solubility and pharmacokinetic (PK) properties, suggesting that fluorinated piperidine groups enhance metabolic stability .
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one hydrochloride
  • Structure : Chlorinated acetyl-piperazine derivative ().
  • Key Differences :
    • Replaces benzonitrile with a chloroacetyl group.
    • Features an isopropyl substituent on the pyrimidine.
  • Implications : The chloroacetyl group may improve covalent binding to targets but increases toxicity risks .

Heterocyclic Substituent Variations

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Piperidine-substituted pyrimidine ().
  • Key Differences :
    • Substitutes pyrrolidine with piperidine.
    • Lacks the benzonitrile-piperazine moiety.
Burixafor
  • Structure : Phosphonic acid-linked piperazine-pyrimidine ().
  • Key Differences: Includes a cyclohexylamino-propyl group and phosphonic acid. Targets chemokine receptors (e.g., CXCR4) rather than kinases or proteases.
  • Functional Data : Highlights the versatility of pyrimidine-piperazine scaffolds in diverse therapeutic applications .

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